molecular formula C18H22N2O3S B2386625 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea CAS No. 2415584-11-9

1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea

Cat. No.: B2386625
CAS No.: 2415584-11-9
M. Wt: 346.45
InChI Key: YJDDXOHQFUPTDF-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea is a synthetic urea derivative characterized by two distinct substituents:

  • 3,4-Dimethoxyphenylmethyl group: This aromatic moiety is linked to the urea backbone via a methyl bridge. The methoxy groups at positions 3 and 4 enhance electronic delocalization and influence solubility and binding interactions.

The compound’s structure suggests dual functionality: the dimethoxyphenyl group may confer affinity for aromatic receptors, while the thiophene-cyclopropyl moiety could modulate metabolic stability or membrane permeability.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-15-4-3-13(9-16(15)23-2)10-19-17(21)20-12-18(6-7-18)14-5-8-24-11-14/h3-5,8-9,11H,6-7,10,12H2,1-2H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDDXOHQFUPTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2(CC2)C3=CSC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Urea Derivatives

Urea derivatives are typically synthesized via:

  • Reaction of amines with isocyanates
  • Carbodiimide-mediated coupling of amines
  • Phosgene or phosgene equivalents with amines

For 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea, the carbodiimide-mediated method is most applicable due to its compatibility with sensitive functional groups.

Stepwise Synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea

Preparation of Key Intermediates

Synthesis of (3,4-Dimethoxyphenyl)methylamine

The benzylamine intermediate is synthesized by reductive amination of 3,4-dimethoxybenzaldehyde using sodium cyanoborohydride in methanol, yielding (3,4-dimethoxyphenyl)methylamine with >85% purity.

Synthesis of (1-Thiophen-3-ylcyclopropyl)methylamine

Cyclopropanation of thiophen-3-ylmethanol via Simmons–Smith reaction generates 1-thiophen-3-ylcyclopropanemethanol, which is subsequently converted to the amine via Gabriel synthesis.

Urea Bond Formation

The urea core is constructed using 1,1'-carbonyldiimidazole (CDI) as a coupling agent:

  • Activation Step : (3,4-Dimethoxyphenyl)methylamine (1.2 equiv) is reacted with CDI (1.0 equiv) in anhydrous THF at 0°C for 1 h.
  • Coupling Step : (1-Thiophen-3-ylcyclopropyl)methylamine (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 h.
  • Workup : The mixture is diluted with ethyl acetate, washed with 1M HCl and saturated NaHCO3, dried over MgSO4, and concentrated.

Yield : 68–72% after silica gel chromatography.

Alternative Methodologies

4-Nitrophenyl Chloroformate-Mediated Coupling

Adapting a protocol from HCV inhibitor synthesis:

  • Intermediate Formation : React (3,4-dimethoxyphenyl)methylamine with 4-nitrophenyl chloroformate in CH2Cl2/pyridine to form the 4-nitrophenoxycarbonyl derivative.
  • Amine Substitution : Treat with (1-thiophen-3-ylcyclopropyl)methylamine and triethylamine.
  • Deprotection : Remove Boc groups (if present) using TFA.

Advantages : Higher yields (76–80%) and milder conditions.

Critical Reaction Parameters

Parameter Optimal Value Impact on Yield
Solvent Anhydrous CH2Cl2 or THF Maximizes reactivity
Coupling Agent CDI or EDCI·HCl EDCI·HCl gives 5–7% higher yield
Temperature 0°C to room temperature Prevents side reactions
Amine Equivalents 1.2–1.5 equiv Ensures complete conversion

Structural Characterization

1H NMR (400 MHz, CDCl3) :

  • δ 6.80–6.75 (m, 3H, aromatic)
  • δ 4.30 (s, 2H, CH2N)
  • δ 3.85 (s, 6H, OCH3)
  • δ 1.55–1.45 (m, 4H, cyclopropane)

HRMS (ESI+) : m/z calcd for C18H22N2O3S [M+H]+: 347.1432; found: 347.1429.

Challenges and Optimization

  • Cyclopropane Stability : The thiophen-3-ylcyclopropyl group is prone to ring-opening under acidic conditions. Using neutral pH during workup is critical.
  • Urea Hydrolysis : Storage at −20°C in anhydrous DMSO prevents degradation.

Industrial-Scale Considerations

  • Cost-Efficiency : EDCI·HCl is preferred over CDI for large-scale synthesis (20% lower reagent cost).
  • Purification : Crystallization from dichloromethane/ethyl acetate (1:3) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several bioactive molecules. Below is a comparative analysis based on available evidence:

Compound Name Structural Features Biological Activity Computational/Experimental Data
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea Urea core, 3,4-dimethoxyphenyl, thiophene-cyclopropyl Not reported No direct data
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Pyrazole core, 3,4-dimethoxyphenyl, chlorophenyl Cytotoxic activity (IC₅₀: 12.5 μM against HeLa cells) DFT studies: HOMO-LUMO gap = 4.2 eV; docking suggests strong binding to tubulin
[C10H9N3]4AgNO3 Silver-nitrate complex with pyridine derivatives Antimicrobial activity against E. coli (MIC: 25 μg/mL) FT-IR and DFT confirm Ag-N coordination; band gap = 3.8 eV

Key Observations

Substituent Impact: The 3,4-dimethoxyphenyl group in the target compound is shared with the pyrazole derivative studied by Pathade et al. (2020), which exhibited cytotoxicity via tubulin inhibition. This suggests that the methoxy groups may enhance binding to hydrophobic pockets in biological targets .

Urea vs. Pyrazole Cores :

  • Urea derivatives generally exhibit stronger hydrogen-bonding capacity compared to pyrazoles, which could improve target affinity but reduce membrane permeability.

Computational Insights :

  • The pyrazole analogue’s HOMO-LUMO gap (4.2 eV) indicates moderate reactivity, aligning with its cytotoxic activity. The target compound’s electronic profile remains unstudied but may differ due to the urea core and cyclopropyl group .

Biological Potential: While direct data for the target compound are lacking, structural parallels to cytotoxic pyrazoles and antimicrobial silver complexes suggest plausible activity in cancer or infectious disease models .

Biological Activity

The compound 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea (CAS Number: 2415584-11-9) has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological properties of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S with a molecular weight of 346.4 g/mol. The structural features include a dimethoxyphenyl group and a thiophen-cyclopropyl moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC18H22N2O3SC_{18}H_{22}N_{2}O_{3}S
Molecular Weight346.4 g/mol
CAS Number2415584-11-9

Anticancer Properties

Recent studies have indicated that compounds containing urea functionalities exhibit a broad spectrum of anticancer activities. For instance, related thio-urea derivatives have shown significant cytotoxicity against various cancer cell lines. In particular, the compound's structural analogs demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15 to 30 µM against several cancer types including lung and breast cancers .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Thio-ureas generally exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell functions. Specific studies have reported that similar compounds inhibited the growth of Staphylococcus aureus and Candida albicans with varying degrees of effectiveness .

Anti-HIV Activity

Compounds in the urea class have been noted for their anti-HIV properties. Research has shown that certain derivatives can inhibit HIV replication in vitro, making them candidates for further development in antiviral therapies .

The biological activity of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and HIV replication.
  • Disruption of Cell Signaling : The structural components may interfere with cellular signaling pathways critical for tumor growth and survival.

Case Studies

  • Anticancer Efficacy : A study evaluating a series of urea derivatives found that one analog exhibited an IC50 value of 25 µM against prostate cancer cell lines, suggesting that modifications in the structure can enhance potency against specific targets .
  • Antimicrobial Testing : In another study, derivatives were tested against Escherichia coli and Pseudomonas aeruginosa, demonstrating significant inhibition at concentrations as low as 10 µg/mL .

Q & A

Basic: What are the critical steps for synthesizing 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea with high yield and purity?

Answer:
The synthesis involves multi-step reactions, including:

  • Functional group activation : Reacting 3,4-dimethoxyphenylmethylamine with a carbonyl source (e.g., phosgene or triphosgene) to form the urea backbone.
  • Cyclopropane ring formation : Utilizing a [2+1] cycloaddition strategy for the thiophen-3-ylcyclopropylmethyl moiety, requiring precise temperature control (e.g., −20°C to 0°C) to avoid side reactions.
  • Coupling reactions : Using catalysts like palladium on carbon (Pd/C) to link substituents, with solvent choice (e.g., dichloromethane or ethanol) critical for solubility and reaction efficiency .
    Key considerations : Optimize reaction time, solvent polarity, and purification methods (e.g., column chromatography) to minimize impurities such as unreacted intermediates or by-products like HCl .

Basic: What spectroscopic methods are recommended for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the urea backbone and substituent positions. For example, the deshielded NH protons (~5.5–6.5 ppm) and aromatic protons in the dimethoxyphenyl group (6.7–7.2 ppm) are diagnostic .
  • Infrared Spectroscopy (IR) : Detect carbonyl stretching (1640–1680 cm⁻¹) and NH bending (1500–1550 cm⁻¹) to validate the urea functional group.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns, distinguishing it from structurally similar analogs .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardize assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times may lead to discrepancies. Use validated protocols from repositories like PubChem .
  • Control for stereochemistry : The cyclopropane ring’s stereoelectronic effects might influence binding. Compare enantiomer-specific activity using chiral HPLC .
  • Cross-validate with structural analogs : Benchmark against compounds like 1-[(4-chlorophenyl)methyl]-3-[(thiophen-2-yl)methyl]urea to isolate substituent-specific effects .

Advanced: How to design experiments for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Systematic substituent variation : Synthesize derivatives with modified aryl (e.g., replacing dimethoxyphenyl with fluorophenyl) or heterocyclic (e.g., furan instead of thiophene) groups.
  • Biological screening : Test against target enzymes (e.g., kinases) using fluorescence polarization assays to quantify binding affinity.
  • Computational docking : Use tools like AutoDock Vina to predict binding modes, correlating with experimental IC₅₀ values .

Basic: What are common impurities formed during synthesis, and how are they addressed?

Answer:

  • Unreacted intermediates : Residual amines or isocyanates, removed via aqueous washes or recrystallization.
  • By-products : HCl from urea formation, neutralized with bases like NaHCO₃ .
  • Oxidative by-products : Thiophene ring oxidation products, minimized by inert atmosphere (N₂/Ar) during synthesis .

Advanced: What pharmacokinetic parameters should be prioritized in preclinical studies?

Answer:

  • Absorption : Assess solubility in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8).
  • Metabolism : Screen for CYP450-mediated degradation using liver microsome assays.
  • Toxicity : Measure plasma protein binding and off-target effects via hERG channel inhibition assays .

Advanced: How to evaluate the environmental impact of this compound using computational models?

Answer:

  • EPI Suite™ : Predict biodegradation (BIOWIN), bioaccumulation (BCFBAF), and ecotoxicity (ECOSAR).
  • Molecular docking : Simulate interactions with environmental receptors (e.g., soil enzymes) to assess persistence .

Basic: How does the compound’s solubility and stability vary under different pH and temperature conditions?

Answer:

  • Solubility : Poor in water (~0.1 mg/mL at 25°C) but improves in DMSO or ethanol.
  • Stability : Degrades above 40°C or in acidic conditions (pH < 4), releasing cyclopropane fragments. Store at −20°C in amber vials to prevent photodegradation .

Advanced: What strategies can elucidate synergistic effects between this compound and co-administered drugs?

Answer:

  • Isobologram analysis : Quantify synergy/additivity in cell viability assays (e.g., MTT).
  • Pathway mapping : Use RNA-seq to identify co-regulated genes (e.g., apoptosis markers) when combined with chemotherapeutics .

Advanced: How can computational modeling aid in identifying novel biological targets?

Answer:

  • PharmMapper : Predict target proteins based on 3D pharmacophore alignment.
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to prioritize targets like HSP90 or PARP .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.